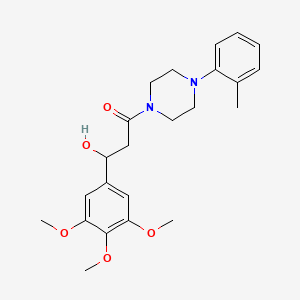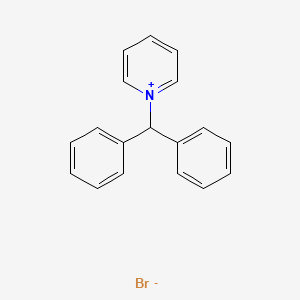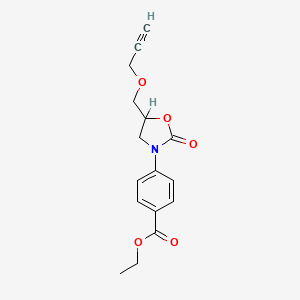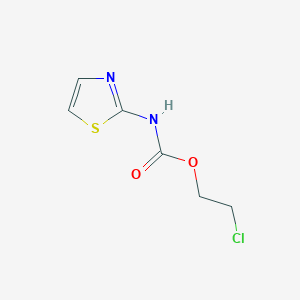
2-Chloroethyl 1,3-thiazol-2-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroethyl 1,3-thiazol-2-ylcarbamate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry .
Méthodes De Préparation
The synthesis of 2-Chloroethyl 1,3-thiazol-2-ylcarbamate typically involves the reaction of 2-amino-1,3-thiazole with chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Des Réactions Chimiques
2-Chloroethyl 1,3-thiazol-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Applications De Recherche Scientifique
2-Chloroethyl 1,3-thiazol-2-ylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other thiazole derivatives.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the production of pesticides and herbicides.
Mécanisme D'action
The mechanism of action of 2-Chloroethyl 1,3-thiazol-2-ylcarbamate involves its interaction with cellular components. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to cell death. The molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
2-Chloroethyl 1,3-thiazol-2-ylcarbamate can be compared with other thiazole derivatives such as:
2,2,2-Trichloroethyl 1,3-thiazol-2-ylcarbamate: Similar in structure but with different substituents, leading to variations in biological activity.
Benzothiazole derivatives: These compounds have a benzene ring fused to the thiazole ring, which can alter their chemical properties and applications.
Thiazolidines: Reduced forms of thiazoles with different reactivity and biological activities.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields.
Propriétés
Numéro CAS |
23855-56-3 |
|---|---|
Formule moléculaire |
C6H7ClN2O2S |
Poids moléculaire |
206.65 g/mol |
Nom IUPAC |
2-chloroethyl N-(1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C6H7ClN2O2S/c7-1-3-11-6(10)9-5-8-2-4-12-5/h2,4H,1,3H2,(H,8,9,10) |
Clé InChI |
KXXDBEWCTRHXRI-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=N1)NC(=O)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


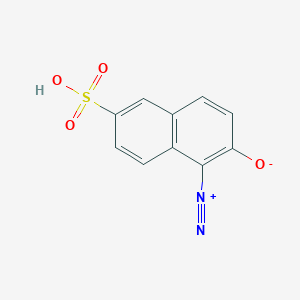
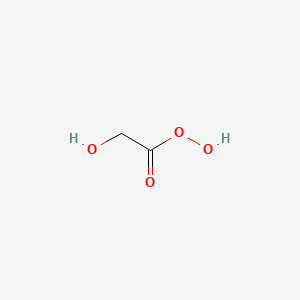
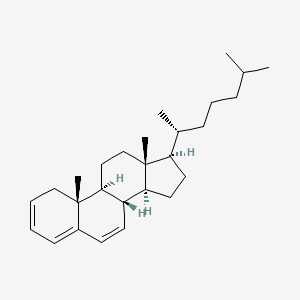
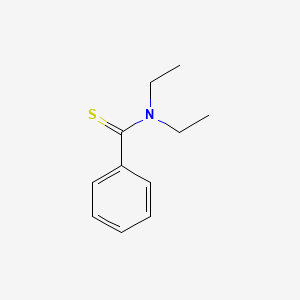
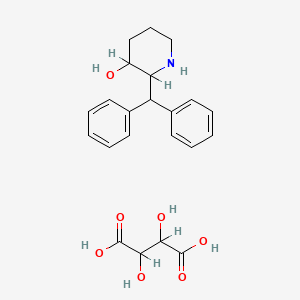

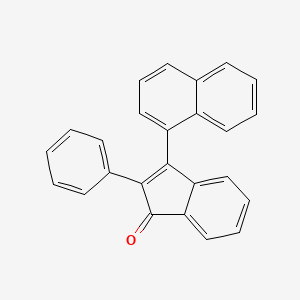
![1-[(Propan-2-yl)amino]-3-{4-[(prop-2-en-1-yl)oxy]phenoxy}propan-2-ol](/img/structure/B14709161.png)
